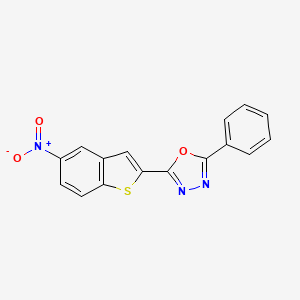

2-(5-Nitro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(5-nitro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9N3O3S/c20-19(21)12-6-7-13-11(8-12)9-14(23-13)16-18-17-15(22-16)10-4-2-1-3-5-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLECJMXZRVZJAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Nitro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-nitro-2-benzothiophenecarboxylic acid hydrazide with benzoic acid derivatives under dehydrating conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Step 1: Formation of the Oxadiazole Core

1,3,4-Oxadiazoles are typically synthesized via cyclization of acylhydrazides or thiosemicarbazides. For example:

-

Acylhydrazide cyclization : Reaction of benzoic acid derivatives with hydrazine hydrate followed by oxidation (e.g., using iodine or hypervalent iodine reagents) forms the oxadiazole ring .

-

Thiosemicarbazide route : Oxidative cyclization of acylthiosemicarbazides with agents like iodobenzene or 1,3-dibromo-5,5-dimethylhydantoin yields oxadiazoles .

Step 3: Coupling of Substituents

The final compound may involve coupling of the nitro-substituted benzothiophene moiety with the phenyl-substituted oxadiazole. This could be achieved through nucleophilic aromatic substitution or cross-coupling reactions, though specific details are not explicitly provided in the literature reviewed.

Oxadiazole Ring Formation

For acylhydrazides, cyclization proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by elimination of water and oxidation to form the aromatic oxadiazole ring .

For thiosemicarbazides, oxidative cyclization involves:

-

Protonation of the thioamide sulfur.

-

Nucleophilic attack by the hydrazide nitrogen on the carbonyl carbon.

Nitration of Benzothiophene

Nitration typically occurs at the para position relative to the thiophene sulfur. The nitro group is introduced via electrophilic aromatic substitution, with directing effects influenced by the thiophene ring’s electron-withdrawing nature.

Chemical Stability and Reactivity

-

Oxadiazole ring stability : The oxadiazole core is generally stable under mild conditions but may undergo hydrolysis under acidic or basic conditions, forming amides or acids .

-

Nitro group reactivity : The nitro group can act as a strong electron-withdrawing group, potentially influencing the electronic properties of the compound. Reduction of the nitro group could yield amino derivatives, which might participate in nucleophilic substitution or coupling reactions.

Comparative Analysis of Oxadiazole Derivatives

Scientific Research Applications

2-(5-Nitro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Materials Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and light-emitting diodes (LEDs).

Organic Electronics: Its unique structure allows for potential use in organic photovoltaic cells and other electronic devices.

Mechanism of Action

The exact mechanism of action for 2-(5-Nitro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole varies depending on its application. In medicinal chemistry, the compound may exert its effects by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural and Electronic Differences

- Nitrobenzothiophene vs. The naphthyl and biphenylyl groups increase hydrophobicity and steric bulk, favoring membrane penetration .

- Bromine vs. Nitro : Bromine (in 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole) adds steric bulk and polarizability, whereas the nitro group offers stronger electron-withdrawing effects, which may influence redox activity or binding affinity .

Physicochemical Properties

- LogP: The target compound’s nitro and benzothiophene groups likely increase hydrophobicity (estimated LogP ~4.5–5.0) compared to the phenoxymethyl derivative (LogP ~3.2). This higher LogP suggests greater membrane permeability but may reduce aqueous solubility .

Biological Activity

2-(5-Nitro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities. Its unique structure, characterized by a nitro group attached to a benzothiophene moiety within the oxadiazole framework, suggests diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of 323.33 g/mol. The compound's structure can be represented as follows:

Synthesis

The synthesis of this oxadiazole derivative typically involves cyclization reactions using precursors such as 5-nitro-2-benzothiophenecarboxylic acid hydrazide and benzoic acid derivatives. Common dehydrating agents used in these reactions include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) at elevated temperatures.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that various oxadiazole compounds can inhibit the growth of bacterial strains and fungi. The presence of the nitro group in this compound may enhance its reactivity and efficacy against microbial targets .

Anticancer Activity

The compound has been investigated for its anticancer potential. In vitro studies using human tumor cell lines have demonstrated that certain oxadiazole derivatives exhibit cytotoxic effects. For example, a small library of 1,2,5-oxadiazole derivatives showed promising antiproliferative activity against colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa) cell lines . The mechanism often involves interaction with topoisomerase I, which plays a crucial role in DNA replication and cell division .

Anti-inflammatory Activity

Oxadiazole derivatives are also known for their anti-inflammatory properties. Research has indicated that modifications at specific positions on the oxadiazole ring can enhance anti-inflammatory activity. The structure of this compound suggests potential for similar activity due to its heterocyclic nature .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular pathways related to inflammation and cancer proliferation.

- Reactive Intermediates : The reduction of the nitro group can lead to reactive intermediates that interact with cellular macromolecules, contributing to its antimicrobial and anticancer effects .

- Cellular Interaction : It may affect cellular signaling pathways by modulating receptor activities or altering gene expression profiles.

Case Studies and Research Findings

Several studies have evaluated the biological activity of oxadiazole derivatives:

Q & A

[Basic] What synthetic methodologies are established for preparing 5-phenyl-1,3,4-oxadiazole derivatives, and how can they be adapted for nitro-benzothiophene substitutions?

Answer:

The synthesis of 5-phenyl-1,3,4-oxadiazole derivatives typically involves:

- Hydrazide-arylaldehyde condensation : Reacting substituted hydrazides with arylaldehydes under reflux conditions (e.g., ethanol, 80°C) to form Schiff bases, followed by cyclization using iodine or other oxidizing agents .

- Mannich reactions : Introducing aminoalkyl groups via formaldehyde and secondary amines, as demonstrated in the synthesis of 5-phenyl-1,3,4-oxadiazole-2-thione derivatives .

- Cyanogen bromide-mediated synthesis : Utilizing cyanogen bromide and benzoyl chloride to form oxadiazoles from fatty acid hydrazides .

For nitro-benzothiophene substitutions, the benzothiophene moiety can be pre-functionalized with a nitro group before coupling to the oxadiazole core. For example, 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole () can react with nitro-substituted benzothiophene thiols under basic conditions.

[Basic] What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- FTIR spectroscopy : Identifies functional groups (e.g., C-S-C at ~750 cm⁻¹, disappearance of S-H bands in thiol-containing precursors) .

- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for structural refinement. Challenges include resolving disorder in nitro or benzothiophene groups, which may require high-resolution data and twinning analysis .

- HPLC : Reverse-phase methods (e.g., Newcrom R1 column) effectively separate oxadiazole derivatives, with mobile phases optimized for nitro-aromatic systems .

[Advanced] How do substituents on the oxadiazole and benzothiophene rings influence biological activity?

Answer:

- Electron-withdrawing groups (e.g., nitro) : Enhance electron deficiency in the oxadiazole ring, improving interactions with biological targets (e.g., enzymes or DNA). For example, nitro groups on benzothiophene increase π-π stacking in enzyme active sites .

- Substituent position : Meta-substitutions on the phenyl ring (e.g., 4-fluorophenyl in ) improve metabolic stability, while para-substitutions alter logP values and membrane permeability .

- Biological activity trends : Antiglycation activity (IC₅₀ = 160–290 µM in analogous compounds) correlates with electron-deficient oxadiazoles, while bulky substituents (e.g., tert-butyl in ) enhance lipoxygenase (LOX) inhibition .

[Advanced] What computational approaches are used to predict conformational stability and noncovalent interactions?

Answer:

- DFT calculations : The STO-2G basis set evaluates conformational isomers of oxadiazole derivatives, identifying minimum-energy structures and interconversion barriers (e.g., 5-phenyl-1,3,4-oxadiazole-2-thione derivatives) .

- Noncovalent interaction analysis : CH⋯N and CH⋯π interactions stabilize crystal packing, as shown in 1,3,4-oxadiazole derivatives with thioether groups .

- Docking studies : Molecular docking of nitro-benzothiophene-oxadiazoles into enzyme active sites (e.g., α-glucosidase or LOX) identifies key hydrogen bonds and hydrophobic contacts .

[Advanced] How can researchers resolve contradictions in biological data across studies?

Answer:

Contradictions often arise from:

- Assay conditions : Variability in buffer pH, incubation time, or protein concentration (e.g., antiglycation assays using BSA vs. hemoglobin) .

- Substituent effects : Electron-donating groups (e.g., methoxy in ) may show conflicting activity in different assays due to target-specific interactions.

- Statistical validation : Replicate experiments with standardized protocols (e.g., IC₅₀ determination in triplicate) and meta-analysis of SAR trends .

[Basic] What biological activities are reported for structurally analogous compounds?

Answer:

[Advanced] What challenges arise in crystallizing nitro-benzothiophene-oxadiazole derivatives?

Answer:

- Disorder in nitro groups : The nitro group’s rotational freedom can lead to crystallographic disorder, requiring low-temperature data collection (100 K) .

- Twinning : High symmetry in the benzothiophene ring may cause twinning, addressed using SHELXL’s TWIN/BASF commands .

- Solvent inclusion : Polar solvents (e.g., DMSO) trapped in crystals complicate refinement; use non-polar solvents (hexane/ethyl acetate) for recrystallization .

[Advanced] How can structural modifications enhance LOX inhibition?

Answer:

- Bulky substituents : Tertiary butyl groups at the oxadiazole 2-position improve LOX binding via hydrophobic interactions (IC₅₀ reduction by 40% in ) .

- Halogen substitutions : Fluorine at the benzothiophene 5-position increases electronegativity, enhancing hydrogen bonding with LOX active sites .

- Hybrid scaffolds : Coupling oxadiazoles with phenothiazine ( ) introduces redox-active moieties for dual LOX/ROS inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.